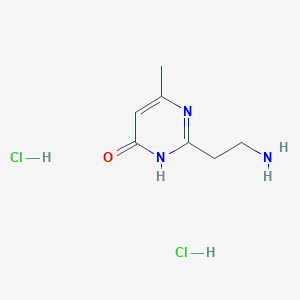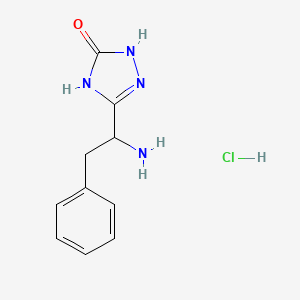![molecular formula C15H14BrFN2O B1384619 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol CAS No. 885266-59-1](/img/structure/B1384619.png)
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol
Vue d'ensemble
Description
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol is a biochemical compound used for proteomics research . It has a molecular formula of C15H14BrFN2O and a molecular weight of 337.19 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 337.19 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis and Molecular Studies
Synthesis Techniques : Research has explored the synthesis of various compounds related to 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol. For instance, synthesis and characterization of fluorinated 1,5 – benzothiazepines and pyrazolines have been conducted, showing the formation of complex compounds with distinctive spectral data (Jagadhani et al., 2015).
Structural and Thermal Analyses : Studies involving copper(II) and oxido-vanadium(IV) complexes of similar phenolic compounds demonstrate the use of these materials in understanding metal complexation and thermolysis stages, contributing to insights in coordination chemistry (Takjoo et al., 2013).
Computational Studies : DFT (Density Functional Theory) computational studies have been conducted on closely related compounds, investigating molecular structures, electrostatic potential, and molecular orbital energies. These studies provide valuable insights into the electronic properties and potential applications of these compounds in ligand binding and metal complex formation (Tanak, 2019).
Applications in Metal Ion Analysis and Separation
Electrochemical Behavior : The electrochemical behavior of related azo compounds has been studied, providing insights into the electrode reaction mechanisms and potential applications in electrochemistry and sensor technology (Karaman & Menek, 2012).
Spectrophotometric Metal Determination : Spectrophotometric methods have been developed using similar phenolic compounds for the determination of chromium(III), demonstrating their potential in sensitive metal ion detection and analysis (Shijo & Sakai, 1986).
Microchip Separation of Metal Ions : The use of colorimetric metal chelating agents, closely related to this compound, has been demonstrated in the microchip separation and detection of toxic metal ions, indicating applications in environmental monitoring and analysis (Deng & Collins, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-[(E)-C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O/c1-2-14(13-8-3-10(16)9-15(13)20)19-18-12-6-4-11(17)5-7-12/h3-9,18,20H,2H2,1H3/b19-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTPGAKOWHNJQJ-XMHGGMMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=CC=C(C=C1)F)C2=C(C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC1=CC=C(C=C1)F)/C2=C(C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)



![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)
![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)
![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)


![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)
![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)
![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)